molecular formula C7H4ClFN2S B3101232 6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione CAS No. 1388061-24-2

6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione

Cat. No. B3101232
CAS RN: 1388061-24-2
M. Wt: 202.64 g/mol
InChI Key: JJASNWMPYKRVQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves regioselective methods to introduce the chlorine, fluorine, and thione functionalities. Recent advances in imidazole synthesis have focused on functional group compatibility and regiocontrol .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione comprises a benzimidazole ring fused with a thione moiety. The chlorine and fluorine atoms are strategically positioned to influence reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity centers around the imidazole ring. It can participate in nucleophilic substitutions, cyclizations, and condensations. For example, it may undergo reactions with electrophiles or nucleophiles to form new derivatives .


Physical And Chemical Properties Analysis

  • Natural Product Core : Found in histidine, purine, and DNA structures .

Mechanism of Action

The specific mechanism of action for 6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione depends on its intended application. It could interact with enzymes, receptors, or cellular components, affecting biological processes .

properties

IUPAC Name

6-chloro-4-fluoro-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2S/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJASNWMPYKRVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=S)N2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198570
Record name 2H-Benzimidazole-2-thione, 6-chloro-4-fluoro-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1388061-24-2
Record name 2H-Benzimidazole-2-thione, 6-chloro-4-fluoro-1,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1388061-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Benzimidazole-2-thione, 6-chloro-4-fluoro-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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